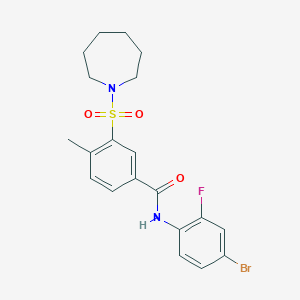![molecular formula C14H17N3O B12474723 (4Z)-5-methyl-2-phenyl-4-[(propan-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12474723.png)
(4Z)-5-methyl-2-phenyl-4-[(propan-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an isopropylimino group, a methyl group, and a phenyl group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-phenyl-1H-pyrazol-3-one with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential therapeutic effects.
Medicine: Research has explored its use as a lead compound for developing new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one derivatives
- Other pyrazolone derivatives
Uniqueness
4-[(isopropylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropylimino group, a methyl group, and a phenyl group attached to a pyrazolone core sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-(propan-2-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H17N3O/c1-10(2)15-9-13-11(3)16-17(14(13)18)12-7-5-4-6-8-12/h4-10,16H,1-3H3 |
InChI Key |
GHFBIMVFLSGTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12474640.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B12474642.png)
![N-(4-bromo-2-ethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12474643.png)
![4-propylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474650.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12474651.png)


![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B12474669.png)
![3-[(3-Ethyl-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12474670.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B12474672.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-(2-chlorobenzyl)benzenesulfonamide](/img/structure/B12474687.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12474689.png)
![Methyl 4-[(4-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B12474693.png)
![N-(4-bromo-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12474700.png)
